

# Technical Support Center: UCM 549 Combination Therapy Adverse Event Management

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## Compound of Interest

Compound Name: UCM 549  
Cat. No.: B10772708

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Disclaimer: The identifier "**UCM 549**" is associated with more than one investigational compound in clinical research. To provide you with the most accurate guidance, please verify the specific compound you are working with. This support center provides information on two distinct compounds that may be associated with this identifier: IPI-549 (a PI3K-gamma inhibitor) and Upadacitinib (a JAK inhibitor, associated with study ID M13-549).

Please select the compound you are researching from the options below to view the relevant troubleshooting guide and FAQs.

## Section 1: IPI-549 (Eganelisib) Combination Therapy

IPI-549 is an investigational first-in-class, oral, immuno-oncology agent that selectively inhibits phosphoinositide-3-kinase-gamma (PI3K-gamma). It is being studied in combination with other agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common adverse events observed with IPI-549 in combination with nivolumab?

A1: In a phase 1/1b study of IPI-549 in combination with nivolumab, the combination was generally well-tolerated, with the majority of adverse events (AEs) being grade 1 or 2.[1]

Common treatment-related treatment-emergent AEs of any grade included:

- Rash (24%)[1]
- Fatigue (17%)[1]
- Aspartate aminotransferase (AST) increase (14%)[1]
- Pyrexia (fever) (14%)[1]
- Alanine aminotransferase (ALT) increase (14%)[1]
- Alkaline phosphatase (ALP) increase (12%)[1]

Q2: What are the common grade  $\geq 3$  adverse events with the IPI-549 and nivolumab combination?

A2: The most common grade 3 or higher treatment-related treatment-emergent AEs were:

- Rash (11%)[1]
- AST increase (9%)[1]
- ALP increase (7%)[1]
- ALT increase (5%)[1]

In this study, 4% of patients discontinued treatment due to treatment-related toxicities, but no treatment-related deaths were reported.[1]

## Quantitative Data Summary

Table 1: Incidence of Common Treatment-Related Adverse Events (Any Grade) with IPI-549 and Nivolumab Combination Therapy[1]

Adverse Event	Percentage of Patients
Rash	24%
Fatigue	17%
AST Increase	14%
Pyrexia	14%
ALT Increase	14%
Alkaline Phosphatase Increase	12%

Table 2: Incidence of Common Grade  $\geq 3$  Treatment-Related Adverse Events with IPI-549 and Nivolumab Combination Therapy<sup>[1]</sup>

Adverse Event	Percentage of Patients
Rash	11%
AST Increase	9%
Alkaline Phosphatase Increase	7%
ALT Increase	5%

## Experimental Protocols

### Monitoring in Clinical Trials:

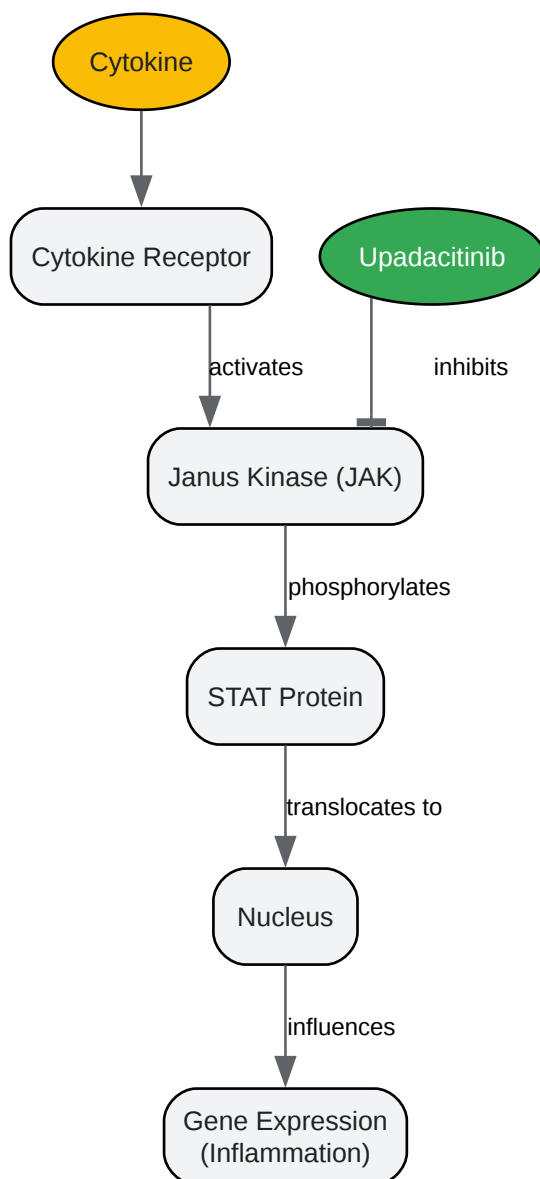
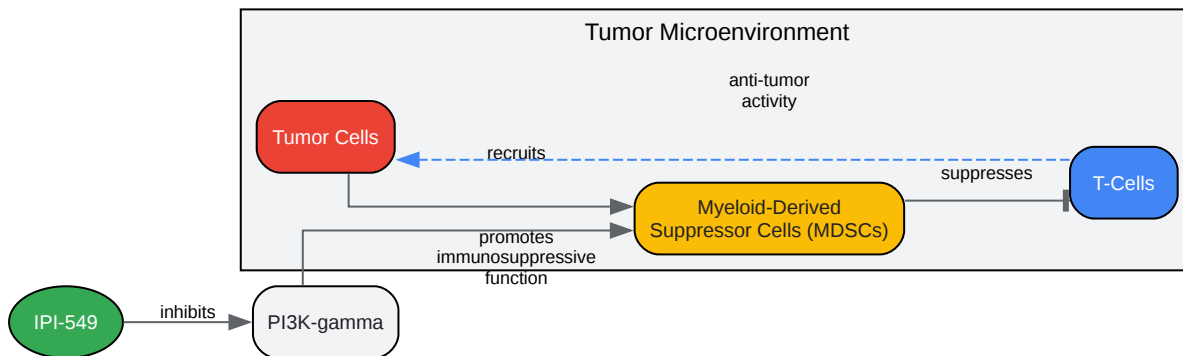
Clinical trials involving IPI-549 in combination with nivolumab include monitoring for changes in:

- Thyroid-stimulating hormone levels<sup>[1]</sup>
- Electrocardiograms<sup>[1]</sup>
- ECOG performance status<sup>[1]</sup>
- Vital signs (temperature, pulse rate, respiration rate, and blood pressure) from baseline<sup>[1]</sup>

## Signaling Pathway and Mechanism of Action

### IPI-549 Mechanism of Action:

IPI-549 selectively inhibits the gamma isoform of phosphoinositide-3-kinase (PI3K). The PI3K signaling pathway is crucial for cell growth, proliferation, differentiation, and survival.[2] PI3K-gamma is particularly important in myeloid-derived suppressor cells (MDSCs), which contribute to an immune-suppressive tumor microenvironment.[2] By inhibiting PI3K-gamma, IPI-549 aims to reduce the function of pro-tumor macrophages and enhance the activity of anti-tumor macrophages, thereby promoting an anti-tumor immune response.[3]



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## References

- [1. targetedonc.com \[targetedonc.com\]](https://www.targetedonc.com)
- [2. Discovery of a Selective Phosphoinositide-3-Kinase \(PI3K\)- \$\gamma\$  Inhibitor \(IPI-549\) as an Immuno-Oncology Clinical Candidate - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [3. Infinity Provides Update on IPI-549 Phase 1/1b Study, 2018 Goals and Financial Guidance \[prnewswire.com\]](https://www.prnewswire.com)
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